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Compound of Interest

Compound Name: Olodanrigan

Cat. No.: B1662175 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Olodanrigan (EMA401), a selective

angiotensin II type 2 receptor (AT2R) antagonist formerly under development for neuropathic

pain. The development of Olodanrigan was halted due to preclinical evidence of liver toxicity, a

critical factor detailed in this analysis. This document summarizes available clinical trial data for

Olodanrigan and compares its performance with established alternative treatments for

neuropathic pain, supported by experimental data.

Comparative Efficacy and Safety of Olodanrigan and
Alternatives
The following tables summarize the quantitative data from Phase 2 clinical trials of

Olodanrigan for postherpetic neuralgia (PHN) and painful diabetic neuropathy (PDN),

alongside data from meta-analyses of approved alternative medications.

Table 1: Efficacy of Olodanrigan in Phase 2 Clinical
Trials
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Trial Name
(Indication)

Treatment
Group

N

Change
from
Baseline in
Pain Score
(NRS)

Treatment
Difference
vs. Placebo
(95% CI)

p-value

Earlier PHN

Study

Olodanrigan

100 mg twice

daily

92 -2.29
-0.69 (-1.19

to -0.20)
0.0066

Placebo 91 -1.60

EMPHENE

(PHN)

Olodanrigan

100 mg twice

daily

129 (planned

360)
Not Reported

-0.5 (-1.6 to

0.6)
0.35

Placebo

EMPADINE

(PDN)

Olodanrigan

100 mg twice

daily

137 (planned

400)
Not Reported

-0.6 (-1.4 to

0.1)
0.10

Placebo

*NRS: Numeric Rating Scale for pain (typically 0-10). Data from an earlier Phase 2 trial showed

statistically significant pain reduction with Olodanrigan in patients with postherpetic

neuralgia[1]. However, the later EMPHENE and EMPADINE trials were terminated prematurely

due to preclinical safety concerns, and while they showed a trend towards pain reduction, the

results were not statistically significant[2].

Table 2: Comparative Efficacy of Alternative Neuropathic
Pain Treatments (Indirect Comparison)
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Drug Class Drug
Mean Difference in Pain
Score vs. Placebo (95% CI)

Gabapentinoids Gabapentin -1.44 (-2.21 to -0.66)

Pregabalin -0.90 (-1.23 to -0.57)

SNRIs Duloxetine -1.13 (-1.36 to -0.89)

*Data from a meta-analysis of treatments for diabetic peripheral neuropathic pain[3][4]. This

provides an indirect comparison of the potential efficacy of Olodanrigan to established

therapies.

Table 3: Safety and Tolerability of Olodanrigan
(EMPHENE and EMPADINE Trials)

Adverse Event Olodanrigan Placebo

Most Frequent in EMPHENE Diarrhea, Nasopharyngitis Diarrhea, Nasopharyngitis

Serious Adverse Events

(EMPHENE)
Not specified Not specified

Most Frequent in EMPADINE Not specified Not specified

Serious Adverse Events

(EMPADINE)

Product intolerance,

cholelithiasis, acute

cholecystitis, localized infection

Acute coronary syndrome,

erysipelas, chronic obstructive

pulmonary disease

*No serious adverse events were attributed to Olodanrigan in the earlier successful Phase 2

trial[1]. In the later EMPHENE and EMPADINE trials, which were halted for preclinical toxicity

reasons, the reported adverse events in the shortened study duration did not raise immediate

safety alarms in the human subjects[5].

Experimental Protocols
Olodanrigan Phase 2 Clinical Trials (EMPHENE and
EMPADINE)
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Objective: To evaluate the efficacy and safety of Olodanrigan in patients with postherpetic

neuralgia (EMPHENE) or painful diabetic neuropathy (EMPADINE).

Study Design: Both were multicenter, randomized, double-blind, placebo-controlled, parallel-

group studies[2][6][7].

Patient Population:

EMPHENE: Adult patients with postherpetic neuralgia for at least 6 months[2].

EMPADINE: Adult patients with a diagnosis of Type I or Type II diabetes mellitus and painful

distal symmetrical sensorimotor neuropathy for more than 6 months[6][7].

Inclusion criteria for both: Baseline pain score of ≥4 on an 11-point Numeric Rating Scale

(NRS)[2][6].

Intervention:

EMPHENE: Patients were randomized to receive Olodanrigan (25 mg or 100 mg) or

placebo, administered orally twice daily for 12 weeks[2][5].

EMPADINE: Patients were randomized to receive Olodanrigan (100 mg) or placebo,

administered orally twice daily for 12 weeks[6][7].

Concomitant use of stable doses of pregabalin or duloxetine was permitted in the

EMPADINE trial[7].

Outcome Measures:

Primary Efficacy Endpoint: Change from baseline in the weekly mean of the 24-hour average

pain intensity score at week 12, measured by the 11-point NRS[2][6].

Secondary Efficacy Endpoints: Included assessments of responder rates (proportion of

patients with ≥30% or ≥50% pain reduction), and changes in the Neuropathic Pain Symptom

Inventory (NPSI)[2][6].

Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), serious

adverse events (SAEs), and laboratory parameters[2][6].
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Preclinical Hepatotoxicity Studies
Detailed protocols for the preclinical toxicology studies that led to the termination of

Olodanrigan's development are not publicly available. However, it is known that the decision

was based on findings from a 39-week study in monkeys that indicated a potential for liver

damage with long-term administration[8]. Standard preclinical toxicology studies for small

molecule drugs typically involve repeat-dose administration in two species (one rodent, one

non-rodent) to assess for potential target organ toxicity. These studies evaluate a range of

endpoints including clinical observations, body weight, food consumption, hematology, clinical

chemistry (including liver function tests), and histopathology of major organs[9].
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Caption: Proposed mechanism of Olodanrigan in neuropathic pain.
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Caption: Simplified workflow of the EMPHENE and EMPADINE trials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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